molecular formula C8H10O3 B3151512 Methyl 5-ethylfuran-2-carboxylate CAS No. 71387-70-7

Methyl 5-ethylfuran-2-carboxylate

Cat. No.: B3151512
CAS No.: 71387-70-7
M. Wt: 154.16 g/mol
InChI Key: ZVIYLFXHTUMYGN-UHFFFAOYSA-N
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Description

“Methyl 5-ethylfuran-2-carboxylate” is a chemical compound with the formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 5-methyl-2-furancarboxylic acid have been synthesized via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature .

Scientific Research Applications

  • Catalysis and Synthesis : Methyl 5-bromo-2-furoate, a related compound to Methyl 5-ethylfuran-2-carboxylate, has been used in palladium-catalysed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls and 2,5-diarylated furan derivatives in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Biological Activity : Derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound similar to this compound, were studied for their cytotoxicity against cancer cell lines and antimicrobial properties. One derivative showed potent biological activity against the HeLa cell line and photogenic bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

  • Electrochemical Applications : Ethyl 5-(chloromethyl)furan-2-carboxylate, a derivative of this compound, undergoes electrochemical reduction to form various compounds. This expands the derivative scope of 5-(chloromethyl)furfural (CMF) as a biobased platform molecule (Ling, Miao, Cao, & Mascal, 2022).

  • Chemical Synthesis and Reactions : Ethyl 5-isobutyl-2-methylfuran-3-carboxylate, related to this compound, has been used in various chemical synthesis and reactions, including bromination and phosphorylation processes. These reactions have been important in synthesizing a range of furan derivatives (Pevzner, 2003).

  • Pharmaceutical and Corrosion Inhibition : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, which are structurally similar to this compound, have been synthesized and studied for their antimicrobial activities. Additionally, their role as corrosion inhibitors for mild steel in industrial processes has been explored (Desai, Bhatt, & Joshi, 2019).

  • Food Science : Studies on the levels of furan and 2-alkylfurans, including 2-ethylfuran, in heat-processed foods have been conducted. This research is significant in understanding the presence and effects of these compounds in food products (Shen et al., 2016).

Future Directions

While specific future directions for “Methyl 5-ethylfuran-2-carboxylate” were not found, related compounds such as 5-phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future research directions in the development of new antimicrobial agents.

Properties

IUPAC Name

methyl 5-ethylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIYLFXHTUMYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-ethenyl-2-furancarboxylate (1.3 g, 8.54 mmol) in methanol (15 ml) was added PdOH2 (0.240 g, 1.71 mmol). The reaction mixture was hydrogenated at 1 atm (balloon) for 1 h. The solution was then purged with N2, filtered through Celite and concentrated affording methyl 5-ethyl-2-furancarboxylate (1.2 g, 7.16 mmol, 84% yield) as a clear oil which was used without further purification: LCMS (ES) m/e 155 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
PdOH2
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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